![molecular formula C14H18N2O2 B2892129 ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate CAS No. 852137-90-7](/img/structure/B2892129.png)
ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate
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Description
Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate is a compound that belongs to the class of organic compounds known as indole derivatives . Indole derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating cancer. They can act as biologically active compounds targeting cancer cells, with the ability to interfere with cell proliferation and induce apoptosis . The structural complexity of indole derivatives allows them to bind selectively to cancer cell receptors, making them promising candidates for the development of new anticancer drugs.
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the fight against infectious diseases. They have been shown to be effective against a variety of microbes, including bacteria and fungi . This application is particularly important in the era of increasing antibiotic resistance, where new antimicrobial agents are urgently needed.
Treatment of Disorders
Indole derivatives are also being explored for their therapeutic potential in treating various disorders in the human body. This includes neurological disorders, where they may play a role in neuroprotection and the restoration of normal neural function .
Antiviral Agents
Research has demonstrated the antiviral capabilities of indole derivatives. They have been used to develop compounds that show inhibitory activity against viruses such as influenza A and Coxsackie B4 virus . Their mechanism of action often involves interfering with viral replication or inhibiting enzymes essential for viral life cycles.
Anti-HIV Activity
Indole derivatives have been investigated for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise in this field, indicating the possibility of developing new treatments for HIV-1 .
Antidiabetic Properties
Some indole derivatives have been identified to possess antidiabetic properties, offering a new avenue for diabetes management. They may work by influencing insulin secretion or by improving insulin sensitivity in tissues .
properties
IUPAC Name |
ethyl N-[(1,2-dimethylindol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-18-14(17)15-9-11-5-6-13-12(8-11)7-10(2)16(13)3/h5-8H,4,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANDKXHCQIMLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate |
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